molecular formula C30H45N5O7S B554762 Z-Arg(Mtr)-OH.CHA CAS No. 80745-09-1

Z-Arg(Mtr)-OH.CHA

Cat. No. B554762
CAS RN: 80745-09-1
M. Wt: 619.8 g/mol
InChI Key: MDRGEGBEEQDQPG-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Arg(Mtr)-OH.CHA, also known as Nα-Z-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt, is a compound used for proteomics research . It has a molecular weight of 619.77 and a molecular formula of C24H32N4O7S ⋅ C6H13N .


Molecular Structure Analysis

The SMILES string of Z-Arg(Mtr)-OH.CHA is NC1CCCCC1.COc2cc(C)c(c(C)c2C)S(=O)(=O)NC(=N)NCCCC@HOCc3ccccc3)C(O)=O . This represents the molecular structure of the compound. The InChI key is MDRGEGBEEQDQPG-FYZYNONXSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving Z-Arg(Mtr)-OH.CHA are not provided in the search results. It’s known that it’s suitable for solution phase peptide synthesis .

Scientific Research Applications

1. Catalytic Applications

The Cu–CHA zeolite is an example of a material where the speciation of copper is crucial for its catalytic properties. It's used in deNOx applications by NH3-assisted selective catalytic reduction and for the low-temperature selective oxidation of methane to methanol. This research highlights the relationship between Cu-speciation and productivity in these processes, demonstrating the importance of understanding metal speciation in catalysis (Martini, Alladio, & Borfecchia, 2018).

2. Magnetotellurics

Remote reference magnetotellurics (MT) involves estimating the true impedance tensor Z in terms of average crosspowers between a reference field and the electric and magnetic fields at the sounding location. This method is used for unbiased estimates of Z, unaffected by noise power, demonstrating its utility in geophysical explorations (Gamble, Goubau, & Clarke, 1979).

3. Medical Imaging Techniques

Magnetization Transfer Contrast (MTC) and Chemical Exchange Saturation Transfer (CEST) experiments, where Z-spectra are used, measure the transfer of magnetization from molecular protons to water protons. This technique allows molecular information to be accessed with MRI sensitivity, demonstrating its applications in medical imaging (Zijl, Lam, Xu, Knutsson, & Stanisz, 2017).

4. Z-Spectroscopy Techniques

Z-spectroscopy, which involves studying water-macromolecule interactions and pH-sensitive exchange dynamics, uses techniques such as Z-spectroscopy with Alternating-Phase Irradiation (ZAPI). These tools have applications in understanding the molecular structure and interactions within biological systems (Närväinen, Hubbard, Kauppinen, & Morris, 2010).

5. Analytical Techniques in Chemistry

Techniques like Lorentzian-line-fit analysis of Z-spectra are used for quantifying CEST effects in aqueous systems. These methods help in understanding physical parameters like proton transfer rates, pH, and temperature of tissue, which are crucial in chemical and biological analysis (Zaiss, Schmitt, & Bachert, 2011).

6. Material Science and Catalysis

The study of large ZSM-5 zeolite crystals in methanol-to-olefins catalysis highlights the impact of material structure on catalytic efficiency. This research provides insights into the structure-activity relationships in catalytic processes (Losch, Pinar, Willinger, Soukup, Chavan, Vincent, Pale, & Louis, 2017).

7. Physics and Electronics

Research on zinc oxide thin-film transistors, which employs a multiple-trapping-and-release (MTR) transport mechanism, provides insights into the charge transport in semiconductor materials. This has implications for the design and development of electronic devices (Torricelli, Meijboom, Smits, Tripathi, Ferroni, Federici, Gelinck, Colalongo, Kovács-Vajna, de Leeuw, & Cantatore, 2011).

8. Environmental Science

Studies on the coexposure of antibiotics and zinc in wastewater treatment reveal how these substances affect bacterial communities and the fate of antibiotic resistance genes. This has important implications for environmental health and safety (Li, Song, Xu, Lu, Zhang, Yang, Yang, & Lu, 2019).

9. Laser-Induced Breakdown Spectroscopy

The use of picosecond laser-induced breakdown spectroscopy for the analysis of hydrogen and deuterium in nuclear power plants highlights the method's potential in non-destructive elemental analysis, particularly in the nuclear industry (Lie, Pardede, Jobiliong, Suyanto, Kurniawan, Hedwig, Ramli, Khumaeni, Lie, Kurniawan, Kagawa, & Tjia, 2017).

10. Plasma Physics and Fusion Research

The study of argon Z-pinch experiments in the context of the Z machine at Sandia National Laboratories provides valuable insights into plasma physics and fusion research, contributing to the development of fusion energy technologies (Thornhill, Giuliani, Chong, Velikovich, Dasgupta, Apruzese, Jones, Ampleford, Coverdale, Jennings, Waisman, Lamppa, Mckenney, Cuneo, Krishnan, Coleman, Madden, Elliott, & Miernik, 2012).

Safety And Hazards

Z-Arg(Mtr)-OH.CHA is intended for research use only . In case of inhalation, move the affected person to fresh air and keep them warm and at rest. If swallowed, rinse mouth thoroughly with water. For skin contact, wash skin thoroughly with soap and water. If it comes in contact with eyes, remove any contact lenses and rinse for at least 15 minutes .

properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S.C6H13N/c1-15-13-20(34-4)16(2)17(3)21(15)36(32,33)28-23(25)26-12-8-11-19(22(29)30)27-24(31)35-14-18-9-6-5-7-10-18;7-6-4-2-1-3-5-6/h5-7,9-10,13,19H,8,11-12,14H2,1-4H3,(H,27,31)(H,29,30)(H3,25,26,28);6H,1-5,7H2/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRGEGBEEQDQPG-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539006
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Arg(Mtr)-OH.CHA

CAS RN

80745-09-1
Record name L-Ornithine, N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80745-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ornithine, N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with cyclohexanamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M FUJINO, M WAKIMASU, C KITADA - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
Various multi-substituted benzenesulfonyl protecting groups for the guanidino function of arginine, removable under mild conditions such as with trifluoroacetic acid (TFA)-thioanisole, …
Number of citations: 139 www.jstage.jst.go.jp
DW THOMAS, JH JONES - International Journal of Peptide and …, 1985 - Wiley Online Library
In 1972, we tabulated in this Journal (1) data for about a thousand amino-acid derivatives of value in Peptide Synthesis. We supplemented the list in 1974 (2). Only derivatives of the …
Number of citations: 5 onlinelibrary.wiley.com

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